molecular formula C15H17N5O4S2 B6420799 4-[(4-acetylpiperazin-1-yl)sulfonyl]-N-(1,3,4-thiadiazol-2-yl)benzamide CAS No. 898656-66-1

4-[(4-acetylpiperazin-1-yl)sulfonyl]-N-(1,3,4-thiadiazol-2-yl)benzamide

Cat. No. B6420799
CAS RN: 898656-66-1
M. Wt: 395.5 g/mol
InChI Key: BQYOXPISMCBUQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(4-Acetylpiperazin-1-yl)sulfonyl]-N-(1,3,4-thiadiazol-2-yl)benzamide, also known as N-4-acetyl-4-(4-sulfamoylpiperazin-1-yl)-1,3,4-thiadiazol-2-ylbenzamide, is a novel small molecule inhibitor of the transcription factor NF-κB. NF-κB is a key regulator of inflammatory processes, and its inhibition has been explored as a potential therapeutic approach for a variety of diseases, including cancer, inflammatory bowel disease, and rheumatoid arthritis. N-4-acetyl-4-(4-sulfamoylpiperazin-1-yl)-1,3,4-thiadiazol-2-ylbenzamide is a promising agent for targeting NF-κB and may have potential as a new therapeutic approach for these diseases.

Mechanism of Action

4-[(4-acetylpiperazin-1-yl)sulfonyl]-N-(1,3,4-thiadiazol-2-yl)benzamide-(4-sulfamoylpiperazin-1-yl)-1,3,4-thiadiazol-2-ylbenzamide is believed to inhibit NF-κB by blocking the activation of the IκB kinase (IKK) complex. The IKK complex is responsible for activating NF-κB, and its inhibition leads to the inhibition of NF-κB. This compound-(4-sulfamoylpiperazin-1-yl)-1,3,4-thiadiazol-2-ylbenzamide has been shown to inhibit the IKK complex in cell-based assays, suggesting that it may be a promising agent for targeting NF-κB.
Biochemical and Physiological Effects
This compound-(4-sulfamoylpiperazin-1-yl)-1,3,4-thiadiazol-2-ylbenzamide has been shown to inhibit NF-κB in cell-based assays. This inhibition of NF-κB leads to the suppression of the expression of genes involved in inflammatory processes, which can have beneficial effects on a variety of diseases, including cancer, inflammatory bowel disease, and rheumatoid arthritis. In addition, this compound-(4-sulfamoylpiperazin-1-yl)-1,3,4-thiadiazol-2-ylbenzamide has also been shown to have anti-proliferative effects in cancer cell lines, suggesting that it may be a promising agent for targeting cancer.

Advantages and Limitations for Lab Experiments

4-[(4-acetylpiperazin-1-yl)sulfonyl]-N-(1,3,4-thiadiazol-2-yl)benzamide-(4-sulfamoylpiperazin-1-yl)-1,3,4-thiadiazol-2-ylbenzamide is a relatively new small molecule inhibitor of NF-κB, and as such, there are still many unanswered questions about its effects and mechanisms of action. The main advantage of using this compound-(4-sulfamoylpiperazin-1-yl)-1,3,4-thiadiazol-2-ylbenzamide in laboratory experiments is that it is a relatively new compound, so there is still much to be explored in terms of its effects and mechanisms of action. The main limitation of using this compound-(4-sulfamoylpiperazin-1-yl)-1,3,4-thiadiazol-2-ylbenzamide in laboratory experiments is that it is a relatively new compound, so there is still much to be explored in terms of its effects and mechanisms of action.

Future Directions

There are several potential future directions for research into the effects and mechanisms of action of 4-[(4-acetylpiperazin-1-yl)sulfonyl]-N-(1,3,4-thiadiazol-2-yl)benzamide-(4-sulfamoylpiperazin-1-yl)-1,3,4-thiadiazol-2-ylbenzamide. One potential direction is to explore the effects of this compound-(4-sulfamoylpiperazin-1-yl)-1,3,4-thiadiazol-2-ylbenzamide on other transcription factors and signaling pathways. Another potential direction is to explore the effects of this compound-(4-sulfamoylpiperazin-1-yl)-1,3,4-thiadiazol-2-ylbenzamide on other diseases, such as asthma, multiple sclerosis, and Alzheimer's disease. Additionally, further research into the pharmacokinetics and pharmacodynamics of this compound-(4-sulfamoylpiperazin-1-yl)-1,3,4-thiadiazol-2-ylbenzamide could help to identify potential clinical applications. Finally, research into the potential side effects and toxicity of this compound-(4-sulfamoylpiperazin-1-yl)-1,3,4-thiadiazol-2-ylbenzamide could help to identify safe and effective dosages for clinical use.

Synthesis Methods

4-[(4-acetylpiperazin-1-yl)sulfonyl]-N-(1,3,4-thiadiazol-2-yl)benzamide-(4-sulfamoylpiperazin-1-yl)-1,3,4-thiadiazol-2-ylbenzamide is synthesized by a two-step synthesis process. In the first step, 4-acetylpiperazine is reacted with 4-sulfamoylbenzamide to form 4-acetyl-4-(4-sulfamoylpiperazin-1-yl)benzamide. In the second step, this intermediate compound is reacted with 1,3,4-thiadiazole-2-thiol to form this compound-(4-sulfamoylpiperazin-1-yl)-1,3,4-thiadiazol-2-ylbenzamide.

Scientific Research Applications

4-[(4-acetylpiperazin-1-yl)sulfonyl]-N-(1,3,4-thiadiazol-2-yl)benzamide-(4-sulfamoylpiperazin-1-yl)-1,3,4-thiadiazol-2-ylbenzamide has been studied as a potential inhibitor of NF-κB. NF-κB is a transcription factor that plays a key role in regulating the expression of genes involved in inflammatory processes. Thus, NF-κB inhibition has been explored as a potential therapeutic approach for a variety of diseases, including cancer, inflammatory bowel disease, and rheumatoid arthritis. This compound-(4-sulfamoylpiperazin-1-yl)-1,3,4-thiadiazol-2-ylbenzamide has been shown to inhibit NF-κB in cell-based assays, suggesting that it may be a promising agent for targeting NF-κB and may have potential as a new therapeutic approach for these diseases.

properties

IUPAC Name

4-(4-acetylpiperazin-1-yl)sulfonyl-N-(1,3,4-thiadiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N5O4S2/c1-11(21)19-6-8-20(9-7-19)26(23,24)13-4-2-12(3-5-13)14(22)17-15-18-16-10-25-15/h2-5,10H,6-9H2,1H3,(H,17,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQYOXPISMCBUQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N5O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.